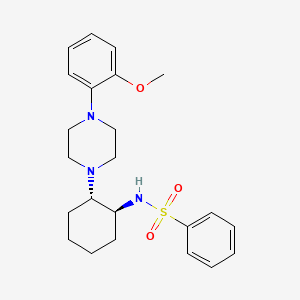

(1S,2S)-ML-SI3

Description

BenchChem offers high-quality (1S,2S)-ML-SI3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-ML-SI3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTXOMMQHRIKGL-SFTDATJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)[C@H]3CCCC[C@@H]3NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336630 | |

| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891016-02-7 | |

| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,2S)-ML-SI3: An In-Depth Technical Guide to its Mechanism of Action on TRPML1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (1S,2S)-ML-SI3, a small molecule modulator of the Transient Receptor Potential Mucolipin 1 (TRPML1) ion channel. TRPML1 is a crucial lysosomal cation channel, and its dysfunction is implicated in various lysosomal storage diseases, making it a significant target for therapeutic development. This document details the molecular interactions, functional consequences, and downstream cellular effects of (1S,2S)-ML-SI3 on TRPML1, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to TRPML1

Transient Receptor Potential Mucolipin 1 (TRPML1) is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes. It plays a vital role in regulating lysosomal calcium homeostasis, which is essential for a myriad of cellular processes including vesicular trafficking, autophagy, and lysosomal exocytosis.[1][2] The channel's activity is modulated by the endogenous lipid agonist phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and the acidic pH of the lysosomal lumen.[1] Genetic mutations in the MCOLN1 gene, which encodes TRPML1, lead to the neurodegenerative lysosomal storage disorder Mucolipidosis Type IV.

(1S,2S)-ML-SI3: A Stereospecific Modulator of TRPML Channels

(1S,2S)-ML-SI3, also known as (+)-trans-ML-SI3, is a stereoisomer of the broader ML-SI3 compound.[3][4] It exhibits distinct and stereospecific effects on the TRPML channel family. While it acts as an activator for TRPML2 and TRPML3, its primary and most studied action on TRPML1 is that of a potent inhibitor.[3][4][5][6] The trans-isomer of ML-SI3 is demonstrably more active than the cis-isomer.[4][5] It is important to note that the (1R,2R)-enantiomer, or (-)-trans-ML-SI3, is an even more potent inhibitor of TRPML1.[5][7]

Mechanism of Action of (1S,2S)-ML-SI3 on TRPML1

Binding Site and Molecular Interaction

Cryo-electron microscopy (cryo-EM) studies have elucidated the precise binding location of ML-SI3 on the human TRPML1 channel. (1S,2S)-ML-SI3 binds to a hydrophobic cavity formed by the S5 and S6 transmembrane helices and the PH1 helical domain of one TRPML1 subunit, as well as the S6 helix of the adjacent subunit.[1][2][8][9] This binding site is notably the same as that of the synthetic TRPML1 agonist, ML-SA1.[1][2][8] This shared binding pocket is the basis for the competitive nature of their interaction.

Competitive Inhibition of Agonist-Induced Activation

(1S,2S)-ML-SI3 functions as a competitive antagonist against the synthetic agonist ML-SA1.[1][2][8] By occupying the same binding site, (1S,2S)-ML-SI3 prevents ML-SA1 from docking and inducing the conformational changes necessary for channel opening. This results in the blockade of ML-SA1-mediated TRPML1 activation and subsequent lysosomal calcium efflux.[1]

Independence from Endogenous PI(3,5)P₂ Activation

A critical aspect of (1S,2S)-ML-SI3's mechanism is its lack of effect on the activation of TRPML1 by its primary endogenous agonist, the lipid PI(3,5)P₂.[1][2][4][8] Electrophysiological studies have demonstrated that even in the presence of (1S,2S)-ML-SI3, PI(3,5)P₂ can still effectively activate the TRPML1 channel. This suggests that PI(3,5)P₂ and (1S,2S)-ML-SI3 modulate channel gating through distinct allosteric mechanisms.

Downstream Cellular Consequences

By inhibiting TRPML1-mediated calcium release from lysosomes, (1S,2S)-ML-SI3 can impact several downstream cellular pathways. The most prominent of these is the inhibition of autophagy, a fundamental cellular recycling process.[1][2][10] Specifically, it has been shown to block the increase in LC3-II and p62 levels induced by hypoxia/reoxygenation.[10]

Quantitative Data

The following tables summarize the key quantitative data for (1S,2S)-ML-SI3 and related compounds in their interaction with TRPML1.

| Compound | Action on TRPML1 | IC₅₀ (µM) | Reference(s) |

| (1S,2S)-ML-SI3 | Inhibitor | 5.9 | [3][4][5] |

| (1R,2R)-ML-SI3 | Inhibitor | 1.6 | [5][7] |

| ML-SI3 (cis/trans mix) | Inhibitor | 4.7 | [10][11] |

| Compound | Action on TRPML1 | EC₅₀ (µM) | pH | Reference(s) |

| ML-SA1 | Agonist | 9.7 | 4.6 | [1] |

| ML-SA1 | Agonist | 15.3 | 7.4 | [1] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for directly measuring the ion channel activity of TRPML1 in response to various compounds.

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their robust growth and high transfection efficiency.[1]

-

TRPML1 Expression: To facilitate measurements at the plasma membrane, a mutant form of TRPML1 with altered dileucine motifs (TRPML1-L/A or TRPML1-4A) is often transiently or stably expressed.[1][12] This mutation disrupts the lysosomal targeting signal, leading to increased channel expression on the cell surface. Expression can be induced, for example, by doxycycline.[12]

-

Solutions:

-

Extracellular Solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 10 mM glucose, 20 mM HEPES, 1 mM MgCl₂, 1.5 mM CaCl₂, pH adjusted with NaOH.[1]

-

Extracellular Solution (pH 4.6): 140 mM sodium gluconate, 5 mM KCl, 10 mM glucose, 10 mM HEPES, 10 mM MES, 1 mM MgCl₂, 1.5 mM CaCl₂, pH adjusted with HCl.[1]

-

Intracellular (Pipette) Solution: 120 mM cesium methanesulfonate, 4 mM NaCl, 10 mM EGTA, 2 mM MgCl₂, 20 mM HEPES, 2 mM Tris-ATP, pH 7.2 with CsOH.[1]

-

-

Recording Protocol:

-

Obtain a whole-cell patch-clamp configuration.

-

Apply a voltage ramp protocol (e.g., -150 mV to +50 mV) to measure current-voltage relationships.[1]

-

Alternatively, use a step pulse protocol (e.g., holding potential of 0 mV, stepping to -80 mV to measure inward current, followed by a step to +20 mV for inactivation).[1]

-

Establish a baseline current in the extracellular solution.

-

Perfuse the cells with the extracellular solution containing the test compound (e.g., ML-SA1, (1S,2S)-ML-SI3) at various concentrations.

-

Record the changes in current amplitude to determine the inhibitory or activatory effects.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in resolving the high-resolution structure of TRPML1 in complex with its modulators.

-

Protein Expression and Purification: Human TRPML1 is typically overexpressed in mammalian cells and purified using affinity chromatography.

-

Sample Preparation: The purified TRPML1 is reconstituted into a lipid environment, such as nanodiscs, to maintain its native conformation.[1] The ligand of interest, (1S,2S)-ML-SI3, is added in excess.

-

Vitrification: The protein-ligand complex is applied to EM grids and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.

-

Data Collection and Processing: The grids are imaged in a transmission electron microscope. A large number of particle images are collected and processed using specialized software to reconstruct a 3D map of the protein structure.[1]

Lysosomal Calcium Imaging

This method allows for the measurement of changes in lysosomal calcium concentration in live cells.

-

Calcium Indicator: A genetically encoded calcium indicator, such as GCaMP3, can be targeted to the lysosome by fusing it to the N-terminus of TRPML1 (GCaMP3-ML1).[13][14] Alternatively, chemical calcium dyes can be loaded into the cells.

-

Cell Culture and Transfection: Cells are cultured on glass-bottom dishes suitable for microscopy and transfected with the GCaMP3-ML1 construct.

-

Imaging: Live-cell imaging is performed using a confocal or fluorescence microscope.

-

Experimental Procedure:

-

Establish a baseline fluorescence of the lysosomally-targeted calcium indicator.

-

Add a TRPML1 agonist (e.g., ML-SA1) to induce lysosomal calcium release, which will be detected as an increase in fluorescence.[13]

-

To test for inhibition, pre-incubate the cells with (1S,2S)-ML-SI3 before adding the agonist. A reduction in the fluorescence signal upon agonist addition indicates inhibition of TRPML1.[15]

-

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Development of TRPML1-4A assays [metrionbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1 - PMC [pmc.ncbi.nlm.nih.gov]

(1S,2S)-ML-SI3 as a TRPML2 and TRPML3 Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Mucolipin (TRPML) channels are a subfamily of cation channels primarily localized to the endo-lysosomal compartment, where they play crucial roles in regulating ion homeostasis, membrane trafficking, and signal transduction. The three mammalian TRPML isoforms—TRPML1, TRPML2, and TRPML3—have distinct physiological functions and are implicated in various disease states, making them attractive targets for therapeutic intervention. This technical guide focuses on the synthetic small molecule (1S,2S)-ML-SI3, a stereoisomer of the broader TRPML modulator ML-SI3, which has emerged as a valuable pharmacological tool for the differential modulation of TRPML channel isoforms. Specifically, (1S,2S)-ML-SI3 functions as an activator of TRPML2 and TRPML3, while concurrently acting as an inhibitor of TRPML1. This unique activity profile allows for the targeted investigation of TRPML2 and TRPML3 function and presents opportunities for the development of novel therapeutics.

Quantitative Data Presentation

The pharmacological activity of (1S,2S)-ML-SI3 on the three human TRPML isoforms has been characterized using electrophysiological and calcium imaging techniques. The following tables summarize the key quantitative data for (1S,2S)-ML-SI3 and its enantiomer, (1R,2R)-ML-SI3, for comparative purposes.

| Compound | Target | Activity | EC50 (µM) | IC50 (µM) | Reference |

| (1S,2S)-ML-SI3 | TRPML2 | Activator | 2.7 | - | [1][2] |

| TRPML3 | Activator | 10.8 | - | [1][2] | |

| TRPML1 | Inhibitor | - | 5.9 | [1][2] | |

| (1R,2R)-ML-SI3 | TRPML1 | Inhibitor | - | 1.6 | |

| TRPML2 | Inhibitor | - | 2.3 | ||

| TRPML3 | Inhibitor | - | 12.5 |

Table 1: Pharmacological Activities of ML-SI3 Enantiomers on Human TRPML Channels.

Signaling Pathways and Biological Roles

TRPML2 Activation and the Innate Immune Response

(1S,2S)-ML-SI3-mediated activation of TRPML2 has significant implications for the innate immune system. TRPML2 is predominantly expressed in immune cells, and its expression is upregulated upon activation of Toll-like receptors (TLRs).[1][3] Activation of TRPML2, which is localized to recycling endosomes, triggers the release of intracellular calcium. This calcium signal is a critical step in the secretion of chemokines, such as CCL2 (also known as MCP-1).[3][4] The release of CCL2 acts as a chemoattractant, promoting the migration of macrophages and other immune cells to sites of inflammation, thereby amplifying the immune response.[3][4]

TRPML3 Activation and Autophagy

The activation of TRPML3 by (1S,2S)-ML-SI3 is intricately linked to the cellular process of autophagy, a catabolic mechanism for the degradation of cellular components. TRPML3 is localized to autophagosomes and is endogenously activated by phosphatidylinositol-3-phosphate (PI3P), a lipid that accumulates on the phagophore during autophagy induction.[5][6] This activation leads to the release of calcium from the lumen of the autophagosome, which is a necessary step for autophagosome biogenesis and maturation.[5] Furthermore, TRPML3 activity is part of a positive feedback loop with the mTOR signaling pathway; mTOR inhibition promotes TRPML3 activation, which in turn can further suppress mTOR activity, thereby enhancing autophagy.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of (1S,2S)-ML-SI3 on TRPML2 and TRPML3.

Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination

This protocol is designed to measure the activation of TRPML2 and TRPML3 channels by (1S,2S)-ML-SI3 in a heterologous expression system.

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Transfection: Transiently transfect HEK293 cells with a plasmid encoding human TRPML2 or TRPML3, along with a fluorescent reporter (e.g., GFP) to identify transfected cells. Use a suitable transfection reagent (e.g., FuGENE HD) according to the manufacturer's protocol. Perform experiments 24-48 hours post-transfection.

2. Electrophysiological Recordings:

-

Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Intracellular Solution (in mM): 140 Cs-glutamate, 10 NaCl, 1 MgCl₂, 10 HEPES, pH 7.2 with CsOH.

-

Extracellular Solution (in mM): 145 Na-methanesulfonate, 5 NaCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, pH 7.4 with NaOH.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system.

-

Procedure:

-

Establish a whole-cell configuration on a GFP-positive cell.

-

Hold the membrane potential at 0 mV.

-

Apply a voltage ramp protocol, for example, from -100 mV to +100 mV over 200 ms, every 5 seconds.

-

Record baseline currents in the extracellular solution.

-

Perfuse the cell with increasing concentrations of (1S,2S)-ML-SI3 (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) dissolved in the extracellular solution.

-

Record the current responses at each concentration until a steady-state is reached.

-

3. Data Analysis:

-

Measure the peak inward current at -100 mV for each concentration of (1S,2S)-ML-SI3.

-

Subtract the baseline current from the agonist-evoked current.

-

Normalize the current responses to the maximal response.

-

Plot the normalized current as a function of the (1S,2S)-ML-SI3 concentration and fit the data to a Hill equation to determine the EC50 value.

Fura-2 AM Calcium Imaging for EC50 Determination

This protocol measures the increase in intracellular calcium concentration upon activation of TRPML2 and TRPML3 by (1S,2S)-ML-SI3.

1. Cell Culture and Transfection:

-

As described in the patch-clamp protocol.

2. Dye Loading:

-

Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.

-

Procedure:

-

Plate transfected cells on glass-bottom dishes.

-

Wash cells once with Loading Buffer.

-

Incubate cells with 2-5 µM Fura-2 AM in Loading Buffer for 30-45 minutes at 37°C.

-

Wash cells twice with Loading Buffer and incubate for a further 30 minutes to allow for de-esterification of the dye.

-

3. Calcium Imaging:

-

Imaging System: Use an inverted fluorescence microscope equipped with a ratiometric imaging system capable of alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Procedure:

-

Mount the dish on the microscope stage and continuously perfuse with Loading Buffer.

-

Acquire baseline fluorescence ratios (F340/F380) from individual transfected cells.

-

Apply increasing concentrations of (1S,2S)-ML-SI3 to the cells.

-

Record the change in the F340/F380 ratio over time.

-

4. Data Analysis:

-

Calculate the peak change in the F340/F380 ratio for each agonist concentration.

-

Normalize the responses to the maximal response.

-

Plot the normalized response as a function of the (1S,2S)-ML-SI3 concentration and fit the data to a Hill equation to determine the EC50 value.

Implications for Drug Development

The selective activation of TRPML2 and TRPML3 by (1S,2S)-ML-SI3 opens up several avenues for therapeutic development.

-

Immunomodulation: Given the role of TRPML2 in chemokine secretion and immune cell migration, agonists like (1S,2S)-ML-SI3 could be explored for their potential to enhance the immune response in contexts such as cancer immunotherapy or infectious diseases.

-

Autophagy Induction: The ability of TRPML3 activators to promote autophagy suggests their potential use in treating neurodegenerative diseases characterized by the accumulation of protein aggregates, such as Alzheimer's and Parkinson's disease. By enhancing the clearance of these toxic proteins, TRPML3 activation could offer a neuroprotective strategy.

-

Lysosomal Storage Disorders: While TRPML1 deficiency is the cause of Mucolipidosis Type IV, the functional overlap between TRPML isoforms suggests that activation of TRPML2 or TRPML3 might partially compensate for the loss of TRPML1 function, offering a potential therapeutic approach.

Conclusion

(1S,2S)-ML-SI3 is a powerful and selective pharmacological tool for the study of TRPML2 and TRPML3 channels. Its ability to activate these channels provides a means to investigate their physiological roles in innate immunity and autophagy, respectively. The distinct activity profile of (1S,2S)-ML-SI3 compared to its enantiomer underscores the stereospecificity of TRPML channel modulation. For drug development professionals, the targeted activation of TRPML2 and TRPML3 presents exciting opportunities for the development of novel therapeutics for a range of diseases with unmet medical needs. Further research into the downstream consequences of TRPML2 and TRPML3 activation will be crucial for translating these findings into clinical applications.

References

- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1769030.fs1.hubspotusercontent-na1.net [1769030.fs1.hubspotusercontent-na1.net]

- 3. brainvta.tech [brainvta.tech]

- 4. mdpi.com [mdpi.com]

- 5. Western blot detection of the autophagic protein LC3-II [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lentiviral Transfection | Xin Chen Lab [pharm.ucsf.edu]

An In-depth Technical Guide to the Discovery and Initial Characterization of (1S,2S)-ML-SI3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of (1S,2S)-ML-SI3, a stereoisomer of the known transient receptor potential mucolipin (TRPML) channel modulator, ML-SI3. This document details its unique pharmacological profile, its effects on cellular signaling pathways, and provides detailed protocols for its synthesis and key characterization assays.

Introduction to (1S,2S)-ML-SI3

(1S,2S)-ML-SI3, also known as (+)-trans-ML-SI3, is a synthetic small molecule that has emerged as a valuable tool for studying the physiology and pharmacology of the TRPML family of endo-lysosomal cation channels.[1] Unlike its parent compound, ML-SI3, which acts as a general antagonist of TRPML channels, (1S,2S)-ML-SI3 exhibits a distinct and dualistic activity profile.[1][2] It functions as an activator of TRPML2 and TRPML3 channels while simultaneously acting as a potent inhibitor of the TRPML1 channel.[3] This unique selectivity makes (1S,2S)-ML-SI3 a powerful pharmacological probe to dissect the individual contributions of TRPML channel isoforms in various cellular processes, including calcium signaling and autophagy.[4]

The discovery of the stereospecific activities of the enantiomers of trans-ML-SI3 highlighted the critical role of chirality in the interaction with TRPML channels.[5] The development of a chiral pool synthesis method has enabled the production of enantiomerically pure (1S,2S)-ML-SI3, facilitating its detailed characterization.[5]

Quantitative Data Presentation

The initial characterization of (1S,2S)-ML-SI3 involved a series of electrophysiological and cell-based assays to determine its potency and efficacy on the three human TRPML channel isoforms. The key quantitative data are summarized in the tables below.

| Target | Activity | IC50 / EC50 (μM) |

| TRPML1 | Inhibition | 5.9 |

| TRPML2 | Activation | 2.7 |

| TRPML3 | Activation | 10.8 |

| Table 1: In vitro activity of (1S,2S)-ML-SI3 on human TRPML channels.[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and key experiments cited in the initial characterization of (1S,2S)-ML-SI3.

Chiral Synthesis of (1S,2S)-ML-SI3

The enantiomerically pure synthesis of (1S,2S)-ML-SI3 can be achieved through a chiral pool synthesis approach starting from commercially available (1S,2R)-configured cis-2-aminocyclohexanol.[5] The following is a generalized protocol based on published methods.[5][6]

Step 1: Boc Protection of (1S,2R)-cis-2-aminocyclohexanol

-

Dissolve (1S,2R)-cis-2-aminocyclohexanol in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine) to the solution.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction and purify the product by column chromatography to yield Boc-protected aminocyclohexanol.

Step 2: Mesylation of the Hydroxyl Group

-

Dissolve the Boc-protected aminocyclohexanol in DCM.

-

Cool the solution to 0°C and add triethylamine followed by methanesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction, extract the product, and purify by column chromatography to obtain the mesylate.

Step 3: Azide Substitution

-

Dissolve the mesylate in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide and heat the reaction mixture.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.

-

Purify the resulting azide by column chromatography.

Step 4: Reduction of the Azide and Boc Deprotection

-

Dissolve the azide in a suitable solvent like methanol.

-

Perform a reduction of the azide to the amine using a reducing agent such as hydrogen gas with a palladium catalyst.

-

Following the reduction, treat the reaction mixture with a strong acid (e.g., hydrochloric acid in dioxane) to remove the Boc protecting group.

-

Isolate the resulting diamine salt.

Step 5: Sulfonylation

-

Dissolve the diamine salt in a solvent like DCM and add a base (e.g., triethylamine).

-

Add benzenesulfonyl chloride and stir the reaction at room temperature.

-

Monitor the reaction by TLC. After completion, perform an aqueous workup and purify the product by column chromatography.

Step 6: N-Arylation

-

The final step involves the N-arylation with 1-(2-methoxyphenyl)piperazine. This can be achieved through various cross-coupling reactions, such as the Buchwald-Hartwig amination.

-

Combine the sulfonamide product with 1-(2-methoxyphenyl)piperazine, a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Cool the reaction, filter off the catalyst, and purify the final product, (1S,2S)-ML-SI3, by column chromatography.

Electrophysiology (Whole-Cell Patch Clamp)

To determine the IC50 and EC50 values of (1S,2S)-ML-SI3, whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing human TRPML1, TRPML2, or TRPML3.[7]

Cell Preparation:

-

Plate HEK293 cells stably expressing the target TRPML channel onto glass coverslips 24-48 hours before the experiment.

-

Use a suitable culture medium (e.g., DMEM with 10% FBS and a selection antibiotic).

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).

Recording Protocol:

-

Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of 0 mV.

-

Apply voltage ramps from -140 mV to +100 mV over 190 ms, repeated every 20 seconds to elicit TRPML currents.[7]

-

For inhibition studies (TRPML1), first apply a known agonist (e.g., ML-SA1) to activate the channels, then co-apply different concentrations of (1S,2S)-ML-SI3.

-

For activation studies (TRPML2 and TRPML3), apply increasing concentrations of (1S,2S)-ML-SI3 directly.

-

Record the current responses and analyze the data to determine concentration-response curves and calculate IC50/EC50 values.

Intracellular Calcium Imaging

Intracellular calcium levels are measured using the ratiometric fluorescent dye Fura-2 AM.[8][9]

Cell Preparation:

-

Plate cells (e.g., HEK293 or HeLa) onto glass-bottom dishes.

-

Grow cells to 70-80% confluency.

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

Imaging Protocol:

-

Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.

-

Record a baseline fluorescence ratio (F340/F380) for a few minutes.

-

Apply (1S,2S)-ML-SI3 (for TRPML2/3 activation) or an agonist followed by (1S,2S)-ML-SI3 (for TRPML1 inhibition).

-

Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

-

At the end of the experiment, calibrate the Fura-2 signal using ionomycin in the presence of high and low calcium concentrations to determine Rmin and Rmax for calculating absolute calcium concentrations.[8]

Autophagy Assay (LC3 Western Blot)

The effect of (1S,2S)-ML-SI3 on autophagy is assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting.[10][11] An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosome formation.

Cell Treatment:

-

Plate cells (e.g., HeLa or Neuro2A) and treat with (1S,2S)-ML-SI3 at the desired concentration and for the desired time.

-

Include positive (e.g., starvation, rapamycin) and negative (vehicle) controls.

-

To assess autophagic flux, treat a parallel set of cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence or absence of (1S,2S)-ML-SI3.[12]

Western Blot Protocol:

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE using a 12-15% polyacrylamide gel to resolve LC3-I (16-18 kDa) and LC3-II (14-16 kDa).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and perform densitometric analysis to quantify the LC3-II/LC3-I ratio. Normalize to a loading control like GAPDH or β-actin.

Signaling Pathways

(1S,2S)-ML-SI3 modulates cellular signaling primarily through its direct interaction with TRPML channels, which are key regulators of endo-lysosomal calcium homeostasis.

TRPML1 Inhibition and Autophagy

TRPML1 is a crucial component of the autophagy pathway, where it is involved in the fusion of autophagosomes with lysosomes. By inhibiting TRPML1, (1S,2S)-ML-SI3 can block this fusion step, leading to an accumulation of autophagosomes. This is reflected in an increased LC3-II/LC3-I ratio.[4]

TRPML2/3 Activation and Calcium Signaling

Activation of TRPML2 and TRPML3 by (1S,2S)-ML-SI3 leads to the release of calcium from endo-lysosomal stores into the cytoplasm. This localized increase in calcium can trigger a variety of downstream signaling events, depending on the cell type and context. These can include effects on vesicle trafficking, exocytosis, and gene expression.

Conclusion

(1S,2S)-ML-SI3 is a unique and valuable pharmacological tool for the study of TRPML channels. Its stereospecific, dualistic activity allows for the selective modulation of TRPML1 versus TRPML2 and TRPML3, providing a means to investigate the distinct physiological roles of these important endo-lysosomal ion channels. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex biology of TRPML channels and their role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. ML-SI3 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moodle2.units.it [moodle2.units.it]

- 10. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]

- 11. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 12. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]

Stereospecificity of ML-SI3 Isomers: A Technical Guide to their Differential Effects on TRPML Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecific effects of ML-SI3 isomers on the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. It is intended to serve as a comprehensive resource for researchers in academia and industry engaged in the study of lysosomal signaling and the development of therapeutics targeting TRPML channels.

Introduction: The Significance of Stereochemistry in TRPML Modulation

ML-SI3 has emerged as a valuable chemical tool for probing the function of TRPML channels, which are critical regulators of lysosomal physiology, including calcium homeostasis, autophagy, and membrane trafficking.[1] Subsequent research has revealed that the biological activity of ML-SI3 is highly dependent on its stereochemistry, with the individual enantiomers exhibiting distinct and sometimes opposing effects on different TRPML isoforms. A clear understanding of these stereospecific interactions is paramount for the accurate interpretation of experimental results and the rational design of selective TRPML modulators. This guide summarizes the current knowledge on the differential pharmacology of (+)-ML-SI3 and (-)-ML-SI3, provides detailed experimental protocols for their characterization, and visualizes the key signaling pathways involved.

Data Presentation: Quantitative Analysis of ML-SI3 Isomer Activity

The differential effects of the trans-isomers of ML-SI3 on TRPML channels have been quantified through various functional assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for the (+)-(1S,2S) and (-)-(1R,2R) enantiomers of trans-ML-SI3.

Table 1: Inhibitory Activity (IC50) of trans-ML-SI3 Enantiomers on TRPML Channels [2]

| Compound | TRPML1 (μM) | TRPML2 (μM) | TRPML3 (μM) |

| (-)-(1R,2R)-trans-ML-SI3 | 1.6 ± 0.7 | 2.3 ± 1.1 | 12.5 ± 7.6 |

| (+)-(1S,2S)-trans-ML-SI3 | 5.9 ± 1.7 | - | - |

Note: A '-' indicates no significant inhibitory activity was observed.

Table 2: Agonist Activity (EC50) of trans-ML-SI3 Enantiomers on TRPML Channels

| Compound | TRPML1 (μM) | TRPML2 (μM) | TRPML3 (μM) |

| (-)-(1R,2R)-trans-ML-SI3 | - | - | - |

| (+)-(1S,2S)-trans-ML-SI3 | - | 2.7 ± 1.4 | 10.8 ± 0.5 |

Note: A '-' indicates no significant agonist activity was observed.

These data clearly demonstrate the stereospecific and isoform-selective nature of ML-SI3's interaction with TRPML channels. The (-)-enantiomer is a potent inhibitor of TRPML1 and TRPML2, with weaker activity at TRPML3. In contrast, the (+)-enantiomer is a less potent inhibitor of TRPML1 and acts as an agonist for TRPML2 and TRPML3.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stereospecific effects of ML-SI3 isomers.

Stereoselective Synthesis of (R,R)-trans-ML-SI3 and (S,S)-trans-ML-SI3

The enantiomerically pure trans-isomers of ML-SI3 can be synthesized from commercially available chiral precursors.[3][4] Two effective methods, the "sulfamidate route" and the "mesylate route," have been described, both starting from enantiopure cis-2-aminocyclohexanols.[4]

3.1.1. Mesylate Route (Example for (1R,2R)-trans-ML-SI3) [4]

-

Mesylation: (1R,2S)-cis-2-aminocyclohexanol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) at 0°C to yield the corresponding mesylate.

-

Azide Substitution: The mesylate is then treated with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to induce an SN2 reaction, resulting in the inversion of stereochemistry at the carbon bearing the mesylate group and formation of the trans-azido alcohol.

-

Boc Protection: The amino group of the resulting trans-azido alcohol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).

-

Sulfonylation: The hydroxyl group is then reacted with benzenesulfonyl chloride in the presence of a base.

-

Staudinger Reduction: The azide is reduced to the primary amine using triphenylphosphine followed by water.

-

Piperazine Coupling: The resulting amine is coupled with 1-(2-methoxyphenyl)piperazine.

-

Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product, (1R,2R)-trans-ML-SI3.

A similar route starting from (1S,2R)-cis-2-aminocyclohexanol yields the (1S,2S)-trans-ML-SI3 enantiomer.

Calcium Imaging Assay for IC50/EC50 Determination

Intracellular calcium measurements are a common method to assess the activity of TRPML channel modulators.[5]

3.2.1. Cell Culture and Loading:

-

HEK293 cells stably expressing a plasma membrane-targeted variant of human TRPML1, TRPML2, or TRPML3 are seeded onto 96-well black-walled, clear-bottom plates.

-

On the day of the experiment, the culture medium is removed, and the cells are loaded with a calcium-sensitive dye, such as Fura-2 AM (acetoxymethyl ester), in a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at 37°C.

-

After loading, the cells are washed with HBSS to remove excess dye.

3.2.2. Fluorescence Measurement:

-

The plate is placed in a fluorescence plate reader capable of kinetic measurements with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm.

-

For IC50 Determination (Antagonist Mode):

-

A baseline fluorescence is recorded.

-

Cells are pre-incubated with varying concentrations of the ML-SI3 isomer for a short period.

-

A fixed concentration of a known TRPML agonist (e.g., ML-SA1 for TRPML1) is added to all wells to stimulate calcium influx.

-

The change in the F340/F380 fluorescence ratio is recorded over time.

-

-

For EC50 Determination (Agonist Mode):

-

A baseline fluorescence is recorded.

-

Varying concentrations of the ML-SI3 isomer are added to the wells.

-

The change in the F340/F380 fluorescence ratio is recorded over time.

-

3.2.3. Data Analysis:

-

The change in fluorescence ratio (F340/F380) is normalized to the baseline.

-

For IC50 determination, the percentage of inhibition at each concentration of the ML-SI3 isomer is calculated relative to the response of the agonist alone.

-

For EC50 determination, the percentage of maximal activation at each concentration of the ML-SI3 isomer is calculated.

-

The data are fitted to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 or EC50 values.[6]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and provides detailed information about channel gating and pharmacology.[7][8]

3.3.1. Cell Preparation:

-

HEK293 cells expressing the TRPML channel of interest are grown on glass coverslips. To facilitate plasma membrane recordings of these predominantly lysosomal channels, a mutant version lacking the lysosomal targeting motif is often used.[7]

-

On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.

3.3.2. Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing, for example, Cs-methanesulfonate to block potassium channels.

-

The extracellular solution is typically a buffered saline solution.

-

After establishing a whole-cell configuration, the membrane potential is held at a negative potential (e.g., -60 mV).

-

Currents are elicited by voltage ramps or steps.

-

For IC50 Determination:

-

A stable baseline current is recorded.

-

A known TRPML agonist is applied to activate the channel.

-

Once a stable agonist-evoked current is achieved, increasing concentrations of the ML-SI3 isomer are co-applied.

-

The reduction in current amplitude is measured.

-

-

For EC50 Determination:

-

A stable baseline current is recorded.

-

Increasing concentrations of the ML-SI3 isomer are applied to the cell.

-

The increase in current amplitude is measured.

-

3.3.3. Data Analysis:

-

The current amplitudes are measured at a specific voltage.

-

The percentage of inhibition or activation is calculated for each concentration of the ML-SI3 isomer.

-

The data are fitted to a dose-response curve to determine the IC50 or EC50 values.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of ML-SI3 isomers.

References

- 1. Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. biorxiv.org [biorxiv.org]

- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endo-lysosomal patch clamp assay [metrionbiosciences.com]

An In-depth Technical Guide to the (1S,2S)-ML-SI3 Binding Site on TRPML Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Mucolipin (TRPML) channels are critical regulators of intracellular ion homeostasis, particularly within the endo-lysosomal system. Their dysfunction is implicated in various human diseases, making them attractive therapeutic targets. (1S,2S)-ML-SI3 is a stereoisomer of the broader ML-SI3 compound, which acts as a modulator of TRPML channel activity. This technical guide provides a comprehensive overview of the (1S,2S)-ML-SI3 binding site on TRPML channels, with a primary focus on TRPML1. We delve into the structural basis of this interaction, detail the experimental methodologies used for its characterization, present quantitative binding and functional data, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals working on TRPML channel modulation.

Introduction to TRPML Channels and (1S,2S)-ML-SI3

The TRPML subfamily, consisting of TRPML1, TRPML2, and TRPML3, are non-selective cation channels primarily localized to endosomes and lysosomes.[1] They play essential roles in a variety of cellular processes, including lysosomal calcium signaling, lipid trafficking, autophagy, and ion homeostasis.[2][3] Dysfunctional TRPML1 is the direct cause of the neurodegenerative lysosomal storage disorder Mucolipidosis type IV (MLIV).[4][5]

(1S,2S)-ML-SI3 is a specific stereoisomer of the chemical modulator ML-SI3.[6] Unlike its enantiomer, (1R,2R)-ML-SI3, which generally acts as an inhibitor across the TRPML family, (1S,2S)-ML-SI3 exhibits a more complex pharmacological profile.[1] It functions as a potent inhibitor of TRPML1 while acting as an activator for TRPML2 and TRPML3.[1][6] This unique activity profile makes (1S,2S)-ML-SI3 a valuable tool for dissecting the individual roles of TRPML channel isoforms and a potential starting point for the development of isoform-selective therapeutics.

The (1S,2S)-ML-SI3 Binding Site on TRPML1

High-resolution structural studies, primarily cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the binding site of ML-SI3 on the TRPML1 channel.

Structural Insights from Cryo-EM

A cryo-EM structure of human TRPML1 in complex with ML-SI3, resolved at 2.9 Å, reveals that the molecule binds within a hydrophobic cavity.[2][3][7] This binding pocket is formed by residues from the S5 and S6 transmembrane helices and the PH1 pore helix of a single TRPML1 subunit.[2][3][7] Notably, this is the same binding site occupied by the synthetic agonist ML-SA1.[2][3][7] The binding of ML-SI3 stabilizes the channel in a closed conformation, thereby inhibiting ion flux.[7]

The key features of the binding site include:

-

Location: A hydrophobic pocket situated at the interface of the S5, S6, and PH1 domains.[2][3]

-

Nature of Interaction: The binding is primarily driven by hydrophobic interactions between the small molecule and the amino acid residues lining the cavity.

-

Conformational State: The ML-SI3-bound structure of TRPML1 resembles the apo (unbound) closed state of the channel.[7]

Quantitative Data: Binding Affinities and Functional Modulation

The interaction of (1S,2S)-ML-SI3 and its related isomers with TRPML channels has been quantified through various functional assays, primarily electrophysiology. The following tables summarize the key quantitative data available.

| Compound | Channel | Activity | IC50 / EC50 (μM) | Reference |

| (1S,2S)-ML-SI3 | TRPML1 | Inhibitor | 5.9 ± 1.7 | [6][8] |

| TRPML2 | Activator | 2.7 ± 1.4 | [6][8] | |

| TRPML3 | Activator | 10.8 ± 0.5 | [6][8] | |

| (1R,2R)-ML-SI3 | TRPML1 | Inhibitor | 1.6 ± 0.7 | [8] |

| TRPML2 | Inhibitor | 2.3 ± 1.1 | [8] | |

| TRPML3 | Inhibitor | 12.5 ± 7.6 | [8] | |

| ML-SI3 (cis/trans mix) | TRPML1 | Inhibitor | 4.7 | [8] |

| TRPML2 | Inhibitor | 1.7 | [8] | |

| (-)-trans-ML-SI3 | TRPML1 | Inhibitor | 1.6 | [9][10] |

| TRPML2 | Inhibitor | 2.3 | [9][10] | |

| TRPML3 | Inhibitor | 12.5 | [9][10] | |

| (+)-trans-ML-SI3 | TRPML1 | Inhibitor | 5.9 | [9][10] |

| TRPML2 | Activator | - | [9][10] | |

| TRPML3 | Activator | - | [9][10] |

Note: IC50 values denote the concentration for 50% inhibition, while EC50 values represent the concentration for 50% activation. Data are presented as mean ± SD where available.

Experimental Protocols

The characterization of the (1S,2S)-ML-SI3 binding site and its functional consequences relies on a combination of structural biology, electrophysiology, and molecular biology techniques.

Cryo-Electron Microscopy (Cryo-EM) of TRPML1-ML-SI3 Complex

Objective: To determine the high-resolution three-dimensional structure of TRPML1 in complex with ML-SI3.

Methodology:

-

Protein Expression and Purification: Human TRPML1 is expressed in a suitable cell line (e.g., HEK293 cells) and purified using affinity chromatography.[7]

-

Complex Formation: The purified TRPML1 protein is incubated with a saturating concentration of ML-SI3 (e.g., 0.5 mM).[7]

-

Sample Preparation for Cryo-EM: The protein-ligand complex is applied to cryo-EM grids, blotted, and plunge-frozen in liquid ethane to create a vitrified ice layer.[7]

-

Data Acquisition: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.

-

Image Processing and 3D Reconstruction: The raw images are processed to correct for motion and defocus. Individual particle images are picked, classified, and used to reconstruct a 3D density map of the TRPML1-ML-SI3 complex.[7]

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to high resolution.[7]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effect of (1S,2S)-ML-SI3 on TRPML channel activity.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are stably or transiently transfected with the TRPML channel of interest.[7] For inducible expression systems, cells are treated with an inducing agent (e.g., tetracycline) 24-48 hours prior to the experiment.[7]

-

Electrophysiological Recording:

-

Compound Application:

-

To assess inhibitory effects, the channel is first activated with a known agonist (e.g., ML-SA1).

-

Increasing concentrations of the test compound (e.g., (1S,2S)-ML-SI3) are then applied to the bath solution to determine the concentration-dependent inhibition.

-

To assess agonistic effects, the compound is applied directly to the cells without a pre-activating agonist.

-

-

Data Analysis: The recorded currents are analyzed to determine the extent of inhibition or activation at each compound concentration. IC50 or EC50 values are calculated by fitting the concentration-response data to a suitable model.[11]

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in the binding of (1S,2S)-ML-SI3.

Methodology:

-

Mutant Generation: Specific amino acid residues within the putative binding pocket of TRPML1 are mutated to other residues (e.g., alanine) using a site-directed mutagenesis kit.[7]

-

Functional Characterization: The mutant channels are expressed in cells, and their sensitivity to (1S,2S)-ML-SI3 is assessed using whole-cell patch-clamp electrophysiology as described above.

-

Analysis: A significant shift in the IC50 value for a particular mutant compared to the wild-type channel indicates that the mutated residue is important for ligand binding or the conformational change associated with inhibition.

Signaling Pathways and Experimental Workflows

The modulation of TRPML channels by compounds like (1S,2S)-ML-SI3 has significant downstream cellular consequences. The following diagrams illustrate the relevant signaling pathways and experimental workflows.

Caption: TRPML1 signaling pathway and points of modulation.

Caption: Workflow for identifying and characterizing the ML-SI3 binding site.

Conclusion

The identification and characterization of the (1S,2S)-ML-SI3 binding site on TRPML1 represent a significant advancement in our understanding of how small molecules can modulate the activity of this important class of ion channels. The convergence of structural biology, electrophysiology, and molecular genetics has provided a detailed picture of the binding pocket and the mechanism of inhibition. The distinct pharmacological profile of (1S,2S)-ML-SI3 across the TRPML channel family underscores the potential for developing isoform-selective modulators for therapeutic applications. This technical guide serves as a foundational resource for researchers aiming to further explore the pharmacology of TRPML channels and to design novel therapeutics targeting these critical cellular regulators.

References

- 1. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPML1 gating modulation by allosteric mutations and lipids [elifesciences.org]

- 5. TRPML1 gating modulation by allosteric mutations and lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sbdrugdiscovery.com [sbdrugdiscovery.com]

Investigating autophagy pathways with (1S,2S)-ML-SI3

An In-depth Technical Guide to Investigating Autophagy Pathways with (1S,2S)-ML-SI3

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer.[1] A key organelle in this process is the lysosome, which contains the hydrolytic enzymes necessary for degradation. The transient receptor potential mucolipin (TRPML) family of ion channels, particularly TRPML1, are crucial regulators of lysosomal function and, consequently, autophagy.[2][3] TRPML1 acts as a lysosomal Ca2+ release channel, and its activity is linked to the master transcriptional regulator of lysosomal biogenesis and autophagy, Transcription Factor EB (TFEB).[4]

(1S,2S)-ML-SI3 is a specific and valuable chemical probe for dissecting the role of TRPML channels in autophagy. It is the (+)-trans-isomer of ML-SI3 and exhibits distinct activities across the three TRPML isoforms, making it a powerful tool for elucidating the specific contributions of each channel to cellular signaling pathways.[5][6] This guide provides an in-depth overview of its mechanism, relevant signaling pathways, and detailed experimental protocols for its use in autophagy research.

Mechanism of Action and Quantitative Data

(1S,2S)-ML-SI3 is a modulator that targets all three TRPML channel isoforms but with differential effects. It is a potent inhibitor of TRPML1 while acting as an activator for TRPML2 and TRPML3.[5][7] This unique profile allows researchers to inhibit TRPML1-mediated pathways specifically. In contrast, the (-)-trans-isomer, (1R,2R)-ML-SI3, acts as an inhibitor across all three TRPML channels.[4][7]

The binding site for ML-SI3 on TRPML1 has been identified through cryo-electron microscopy as a hydrophobic cavity formed by the S5 and S6 transmembrane segments and the PH1 domain.[2][3] Notably, this is the same pocket where the synthetic TRPML1 agonist, ML-SA1, binds, indicating a competitive mechanism of action.[2][3]

Table 1: Quantitative Activity of ML-SI3 Isomers on TRPML Channels

| Compound | Target | Activity | Value (µM) | Citation |

| (1S,2S)-ML-SI3 | TRPML1 | Inhibition (IC₅₀) | 5.9 ± 1.7 | [5][8] |

| TRPML2 | Activation (EC₅₀) | 2.7 ± 1.4 | [5][8] | |

| TRPML3 | Activation (EC₅₀) | 10.8 ± 0.5 | [5][8] | |

| (1R,2R)-ML-SI3 | TRPML1 | Inhibition (IC₅₀) | 1.6 ± 0.7 | [7][8] |

| TRPML2 | Inhibition (IC₅₀) | 2.3 ± 1.1 | [7][8] | |

| TRPML3 | Inhibition (IC₅₀) | 12.5 ± 7.6 | [7][8] |

Signaling Pathways

The TRPML1-TFEB Autophagy Pathway

TRPML1 is a central component of a signaling cascade that activates autophagy. Upon activation by stimuli such as starvation or synthetic agonists (e.g., ML-SA1), TRPML1 mediates the release of Ca2+ from the lysosomal lumen into the cytosol. This localized Ca2+ signal activates the calcium-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates TFEB, allowing it to translocate from the cytosol into the nucleus. In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, driving the expression of genes involved in autophagy and lysosome biogenesis.[4]

(1S,2S)-ML-SI3 inhibits this pathway by directly blocking the TRPML1 channel, thereby preventing the initial Ca2+ release and all subsequent downstream events.[2][3]

Caption: The TRPML1-TFEB signaling pathway for autophagy induction and its inhibition by (1S,2S)-ML-SI3.

Intersection with the mTOR Pathway

The mechanistic target of rapamycin (mTOR), specifically the mTORC1 complex, is the primary negative regulator of autophagy.[9][10] In nutrient-rich conditions, active mTORC1 phosphorylates and inhibits key autophagy-initiating proteins like the ULK1 complex and TFEB, preventing its nuclear translocation.[9][11] When mTORC1 is inhibited (e.g., by starvation or rapamycin), this suppression is lifted, allowing autophagy to proceed. The TRPML1-TFEB pathway can act in parallel or downstream of mTOR signaling. Activating TRPML1 can promote TFEB nuclear translocation even when mTORC1 is active, providing a mechanism to bypass mTOR-dependent autophagy suppression.[11] (1S,2S)-ML-SI3 can be used to determine if an observed autophagic response is dependent on TRPML1 activity, independent of the mTOR status.

Caption: Regulation of autophagy by the mTORC1 and TRPML1 pathways.

Experimental Protocols

To investigate autophagy, it is crucial to measure autophagic flux—the entire process from autophagosome formation to degradation in the lysosome. Using (1S,2S)-ML-SI3 as an inhibitor helps confirm that the observed flux is mediated by TRPML1.

Caption: A general experimental workflow for studying autophagy modulation.

Western Blotting for LC3 and p62/SQSTM1

This is the most common method to assess autophagic flux. During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to autophagosome membranes. The p62/SQSTM1 protein is a cargo receptor that is itself degraded during autophagy. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate increased autophagic flux.

Methodology:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with compounds as planned. A typical experiment includes:

-

Vehicle control (e.g., DMSO)

-

Autophagy inducer (e.g., 10 µM ML-SA1 or starvation)

-

Inducer + 10-20 µM (1S,2S)-ML-SI3[12]

-

(1S,2S)-ML-SI3 alone

-

Optional Flux Control: Include parallel treatments with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours to block degradation and cause accumulation of LC3-II.

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel (12-15% for good LC3-I/II separation). Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using software like ImageJ.

Expected Result with (1S,2S)-ML-SI3: Co-treatment with (1S,2S)-ML-SI3 should reverse the effects of a TRPML1-dependent inducer, i.e., it should prevent the increase in LC3-II and the degradation of p62.[12][13]

Fluorescence Microscopy of LC3 Puncta

This method visualizes the formation of autophagosomes, which appear as cytoplasmic puncta when LC3 is fluorescently tagged (e.g., GFP-LC3).

Methodology:

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate.

-

Transfection: Transfect cells with a plasmid encoding GFP-LC3 or RFP-LC3 using a suitable transfection reagent. Allow 24 hours for expression.

-

Treatment: Apply treatments as described for Western Blotting.

-

Fixation and Staining:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde (PFA) for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 if additional antibody staining is needed.

-

Mount coverslips onto slides using a mounting medium containing DAPI to stain nuclei.

-

-

Imaging: Acquire images using a fluorescence or confocal microscope.

-

Analysis: Quantify the number of LC3 puncta per cell. An increase in puncta indicates the accumulation of autophagosomes.

Expected Result with (1S,2S)-ML-SI3: (1S,2S)-ML-SI3 should block the formation of LC3 puncta induced by a TRPML1 agonist.[12]

Tandem mRFP-GFP-LC3 Assay for Autophagic Flux

This more advanced assay distinguishes between autophagosomes and autolysosomes to provide a more accurate measure of flux. The tandem tag consists of acid-sensitive GFP and acid-stable mRFP. In neutral autophagosomes, both fluorophores are active (yellow puncta). Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, leaving only the mRFP signal (red puncta).

Methodology:

-

Cell Culture and Transfection: Transfect cells with the mRFP-GFP-LC3 plasmid as described above.

-

Treatment: Apply treatments as previously detailed.

-

Fixation and Imaging: Fix cells and acquire images on both green (GFP) and red (mRFP) channels.

-

Analysis: Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. An increase in red puncta indicates successful autophagic flux.

Expected Result with (1S,2S)-ML-SI3: A TRPML1 agonist should increase the number of red puncta. Co-treatment with (1S,2S)-ML-SI3 should inhibit this increase, resulting in a basal level of puncta similar to the control.[12]

References

- 1. rupress.org [rupress.org]

- 2. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (1S,2S)-ML-SI3 - Immunomart [immunomart.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 12. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Beyond TRPMLs: An In-depth Technical Guide to the Cellular Targets of (1S,2S)-ML-SI3

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-ML-SI3 is a stereoisomer of the synthetic small molecule ML-SI3, which has been pivotal in the study of Transient Receptor Potential Mucolipin (TRPML) channels. While the broader ML-SI3 mixture and its other isomers are primarily recognized as antagonists of the TRPML channel family, a detailed examination of (1S,2S)-ML-SI3 reveals a nuanced activity profile. This technical guide provides a comprehensive overview of the known cellular targets of (1S,2S)-ML-SI3. Current research has predominantly focused on its interactions with the TRPML isoforms (TRPML1, TRPML2, and TRPML3), and to date, there is a notable lack of published evidence identifying specific cellular targets beyond this family. This guide will therefore focus on its well-characterized, isoform-specific effects on TRPML channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Cellular Targets and Quantitative Activity Profile

(1S,2S)-ML-SI3, also referred to as (+)-trans-ML-SI3, exhibits a distinct pharmacological profile across the three TRPML channel isoforms. Unlike its enantiomer, (1R,2R)-ML-SI3, which acts as a pan-TRPML inhibitor, (1S,2S)-ML-SI3 functions as a potent inhibitor of TRPML1 while simultaneously acting as an activator of TRPML2 and TRPML3. This unique activity profile makes it a valuable tool for dissecting the individual contributions of these channels to cellular physiology.

The table below summarizes the quantitative data for the activity of (1S,2S)-ML-SI3 and its related isomers on the human TRPML channels.

| Compound | Target | Activity | IC50 (μM) | EC50 (μM) |

| (1S,2S)-ML-SI3 | TRPML1 | Inhibition | 5.9 ± 1.7 | - |

| TRPML2 | Activation | - | 2.7 ± 1.4 | |

| TRPML3 | Activation | - | 10.8 ± 0.5 | |

| (1R,2R)-ML-SI3 | TRPML1 | Inhibition | 1.6 ± 0.7 | - |

| TRPML2 | Inhibition | 2.3 ± 1.1 | - | |

| TRPML3 | Inhibition | 12.5 ± 7.6 | - | |

| (rel)-ML-SI3 | TRPML1 | Inhibition | 3.1 ± 1.5 | - |

| TRPML2 | Activation | - | 3.3 ± 1.5 | |

| TRPML3 | Inhibition | 28.5 ± 15.9 | - | |

| (cis)-ML-SI3 | TRPML1 | Inhibition | 18.5 ± 1.9 | - |

| TRPML2 | Activation | - | 9.4 ± 2.7 | |

| TRPML3 | Activation | - | 29.0 ± 4.1 |

Data presented as mean ± SD from at least three independent experiments. '-' indicates no effect observed.[1][2][3]

Signaling Pathways and Functional Consequences

The differential modulation of TRPML channels by (1S,2S)-ML-SI3 has significant downstream effects on cellular signaling, primarily related to lysosomal function and calcium homeostasis. TRPML1 is a key channel for lysosomal Ca²⁺ efflux, and its inhibition by (1S,2S)-ML-SI3 can block processes like autophagy.[1][4] Conversely, activation of TRPML2 and TRPML3 can trigger Ca²⁺ release from endolysosomes, impacting distinct cellular pathways.

Caption: Signaling effects of (1S,2S)-ML-SI3 on TRPML channels.

Experimental Protocols

The characterization of (1S,2S)-ML-SI3's activity on TRPML channels has been primarily achieved through electrophysiological and calcium imaging techniques.

Electrophysiological Patch-Clamp Recordings

This method directly measures the ion channel activity.

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently or stably transfected with plasmids encoding for human TRPML1, TRPML2, or TRPML3. To facilitate plasma membrane expression for easier patch-clamping, a mutated version of the channel is often used.

-

Whole-Cell Patch-Clamp:

-

Transfected cells are identified, often via a fluorescent reporter co-expressed with the channel.

-

A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded.

-

-

Compound Application: (1S,2S)-ML-SI3 and a known TRPML agonist (e.g., ML-SA1) or the endogenous ligand PI(3,5)P₂ are perfused onto the cell.[5][6]

-

Data Analysis: The recorded currents in the presence of the agonist and/or inhibitor are measured and compared to baseline currents to determine the percentage of activation or inhibition. IC50 and EC50 values are calculated from concentration-response curves.

Calcium Imaging using Fluorescent Dyes

This technique measures changes in intracellular calcium concentrations as an indirect readout of channel activity.

-

Cell Preparation: HEK293 cells stably expressing the plasma membrane-targeted human TRPML isoforms are used.[7]

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Fluo-4/AM, which can enter the cell and is cleaved to its active, calcium-binding form.

-

Imaging:

-

The cells are washed and placed in a perfusion chamber on a fluorescence microscope.

-

The dye is excited at specific wavelengths, and the emitted fluorescence is recorded over time. For Fura-2, ratiometric imaging at 340/380 nm excitation is used to accurately quantify calcium concentrations.

-

-

Compound Perfusion: A baseline fluorescence is recorded, after which a TRPML agonist is added to stimulate calcium influx. Subsequently, (1S,2S)-ML-SI3 is added at various concentrations to measure its inhibitory or activating effect.

-

Data Analysis: The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration. This data is used to generate concentration-response curves and calculate IC50 or EC50 values.

Caption: Workflow for Calcium Imaging Assay.

Conclusion and Future Directions

The current body of scientific literature establishes (1S,2S)-ML-SI3 as a highly selective modulator of the TRPML channel family, with a unique profile of inhibiting TRPML1 while activating TRPML2 and TRPML3. This makes it an invaluable pharmacological tool for distinguishing the specific roles of these channels in cellular processes.

The absence of published data on off-target effects suggests a high degree of selectivity for the TRPML family. However, comprehensive, unbiased screening approaches such as chemoproteomics or broad panel kinase assays have not been reported for (1S,2S)-ML-SI3. Future studies employing these techniques would be instrumental in definitively confirming its selectivity profile and potentially uncovering novel cellular targets. Such investigations would further solidify the utility of (1S,2S)-ML-SI3 as a precise chemical probe and inform the development of next-generation TRPML modulators with enhanced therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]

- 5. ML-SI3 - Wikipedia [en.wikipedia.org]

- 6. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (1S,2S)-ML-SI3 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S,2S)-ML-SI3, also known as (+)-trans-ML-SI3, is a stereoisomer of the chemical compound ML-SI3. It is a valuable pharmacological tool for investigating the function of Transient Receptor Potential Mucolipin (TRPML) channels.[1] TRPML channels, primarily located on the membranes of lysosomes and endosomes, are crucial for regulating lysosomal calcium (Ca²⁺) release, which in turn governs fundamental cellular processes such as autophagy, lysosomal trafficking, and exocytosis.[2][3][4]

(1S,2S)-ML-SI3 exhibits a unique, isoform-specific activity profile: it acts as a potent inhibitor of the TRPML1 channel while simultaneously functioning as an activator of TRPML2 and TRPML3 channels.[1] This dual activity allows for the specific dissection of the roles of different TRPML channel isoforms in cellular signaling.

Mechanism of Action

(1S,2S)-ML-SI3 modulates the activity of TRPML channels by direct interaction. Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic cavity within the TRPML1 channel formed by the S5 and S6 transmembrane segments and the PH1 domain.[3][4] This is the same binding site utilized by the synthetic TRPML1 agonist, ML-SA1. By occupying this pocket, (1S,2S)-ML-SI3 acts as a competitive antagonist for ML-SA1-induced channel activation, effectively blocking Ca²⁺ efflux from the lysosome.[3] Its inhibitory action on TRPML1 can disrupt downstream processes like autophagy.[3][4] Conversely, it activates TRPML2 and TRPML3 through a distinct mechanism that has yet to be fully elucidated.

Signaling Pathways and Logical Relationships

The diagrams below illustrate the signaling pathway of TRPML1 and the specific modulatory effects of (1S,2S)-ML-SI3.

Caption: (1S,2S)-ML-SI3 inhibits TRPML1-mediated lysosomal Ca²⁺ efflux.

Caption: Isoform-specific activity of (1S,2S)-ML-SI3 on TRPML channels.

Quantitative Data

The following table summarizes the potency of (1S,2S)-ML-SI3 and related stereoisomers on the three human TRPML channel isoforms. This data is critical for designing experiments with appropriate concentrations to achieve desired effects.

| Compound | Target | Activity | Potency (µM) |

| (1S,2S)-ML-SI3 | TRPML1 | Inhibition (IC₅₀) | 5.9[1] |

| TRPML2 | Activation (EC₅₀) | 2.7[1] | |

| TRPML3 | Activation (EC₅₀) | 10.8[1] | |

| (1R,2R)-ML-SI3 | TRPML1 | Inhibition (IC₅₀) | 1.6[5] |

| TRPML2 | Inhibition (IC₅₀) | 2.3[5] | |

| TRPML3 | Inhibition (IC₅₀) | 12.5[5] | |

| ML-SI3 (cis/trans mix) | TRPML1 | Inhibition (IC₅₀) | 4.7[6][7] |

| TRPML2 | Inhibition (IC₅₀) | 1.7[6][7] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Experimental Protocols

The following protocols provide a general framework for using (1S,2S)-ML-SI3 in cell culture. Specific parameters such as cell type, seeding density, and incubation time should be optimized for each experimental system.

Stock Solution (10 mM):

-

(1S,2S)-ML-SI3 has a molecular weight of 429.58 g/mol .

-

To prepare a 10 mM stock solution, dissolve 4.30 mg of (1S,2S)-ML-SI3 powder in 1 mL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

-

Vortex thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.[7]

Working Solution:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1-20 µM).

-

Vortex or mix the working solution immediately before adding it to the cells to ensure homogeneity.

-

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.

-